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Compound of Interest

Compound Name: Anticancer agent 208

Cat. No.: B15622669

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic and
pharmacodynamic properties of ODM-208 (also known as opevesostat or MK-5684), an
investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1 enzyme. The
information is primarily derived from the Phase 1/2 CYPIDES clinical trial (NCT03436485) in
patients with metastatic castration-resistant prostate cancer (NCRPC).

Introduction

ODM-208 is a first-in-class inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2]
CYP11ALl is the rate-limiting enzyme in steroid biosynthesis, catalyzing the conversion of
cholesterol to pregnenolone.[3] By blocking this initial step, ODM-208 suppresses the
production of all downstream steroid hormones and their precursors, which can activate the
androgen receptor (AR) signaling pathway, a key driver in prostate cancer.[2] This makes it a
promising therapeutic agent for hormone-dependent cancers, particularly in late-stage mCRPC,
including cases with AR ligand-binding domain (LBD) mutations that confer resistance to other
hormonal therapies.[2]

Pharmacokinetics

The pharmacokinetics of ODM-208 have been evaluated in patients with mCRPC and in
healthy volunteers. Plasma exposure to ODM-208 has been found to be dose-proportional.[2]
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Food Effect (in Healthy Volunteers)

A study in healthy male subjects assessed the impact of a high-fat meal on the
pharmacokinetics of a single 5 mg dose of ODM-208. While total drug exposure (AUC) was not

significantly affected, the rate of absorption was altered.[4]

Table 1: Effect of a High-Fat Meal on ODM-208 Pharmacokinetic Parameters[4]
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Geometric Mean

Fed State Fasted State .
Parameter . . Ratio (GMR) (90%
(Geometric Mean) (Geometric Mean) cl)
Cmax - - 0.59 (0.52 - 0.68)
AUCinf - - 0.97 (0.93 - 1.02)
AUClast - - 0.97 (0.92 - 1.02)
Median Tmax 2.00 hours 0.50 hours -

Data from a single-
dose, crossover study
in 14 healthy males
receiving a 5 mg
dose.[4]

Cmax: Maximum
plasma concentration;
AUCINf: Area under
the plasma
concentration-time
curve from time zero
to infinity; AUClast:
Area under the
plasma concentration-
time curve to the last
measurable
concentration; Tmax:
Time to reach
maximum plasma
concentration.

Drug-Drug Interaction Potential (in mCRPC Patients)

To assess the potential for ODM-208 and its active metabolite, M1, to inhibit CYP3A4-mediated
metabolism, a study was conducted with midazolam, a sensitive CYP3A4 substrate. The
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results indicate that ODM-208 is unlikely to cause clinically significant drug-drug interactions
with co-administered CYP3A4 substrates.[4]

Table 2: Effect of ODM-208 on Midazolam Pharmacokinetic Parameters[4]

) Midazolam + ODM- Geometric Mean
Midazolam Alone

Parameter . 208 (Geometric Ratio (GMR) (90%
(Geometric Mean)
Mean) Cl)
Cmax - - 0.92 (0.73 - 1.16)
AUCt - - 0.88 (0.75 - 1.03)
AUCinf - - 0.85 (0.72 - 1.00)

Data from a study in
14 male patients with
MCRPC receiving
ODM-208 5 mg twice
daily.[4]

AUCt: Area under the
plasma concentration-
time curve to the last

sampling time.

Pharmacodynamics

ODM-208 has demonstrated potent and rapid pharmacodynamic effects consistent with its

mechanism of action.

Steroid Hormone Suppression

ODM-208 administration leads to a profound suppression of the steroidogenic cascade.[2][5]

Table 3: Pharmacodynamic Effects of ODM-208 on Steroid Hormones[2][3][5]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://aacrjournals.org/cancerres/article/85/8_Supplement_2/CT176/761812/Abstract-CT176-Pharmacokinetics-PK-of-the-novel
https://aacrjournals.org/cancerres/article/85/8_Supplement_2/CT176/761812/Abstract-CT176-Pharmacokinetics-PK-of-the-novel
https://aacrjournals.org/cancerres/article/85/8_Supplement_2/CT176/761812/Abstract-CT176-Pharmacokinetics-PK-of-the-novel
https://www.orionpharma.com/4938f1/globalassets/investors/reports-and-presentations/2020/orion_investor_presentation_handout-q42020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10852404/
https://www.orionpharma.com/4938f1/globalassets/investors/reports-and-presentations/2020/orion_investor_presentation_handout-q42020.pdf
https://clinicaltrial.be/en/details/69417?per_page=20&only_recruiting=0&only_eligible=0&only_active=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC10852404/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. Baseline Level Effect of ODM-208

Biomarker . Onset of Effect

(Median) Treatment

Declined to

3.0 ng/dL (IQR: 1.3- _ o _

Serum Testosterone 6.2) undetectable levels in Within the first week
' 87% of patients

Serum DHEA

Detectable Undetectable After 4 weeks
Sulphate
Androstenedione Detectable Undetectable After 4 weeks
Pregnenolone Detectable Undetectable After 4 weeks

Data from the
CYPIDES trial at the
recommended Phase
2 dose of 5 mg twice
daily.[2][3][5]

Anti-Tumor Activity (PSA Response)

The potent inhibition of steroid synthesis translates into promising anti-tumor activity, as
measured by declines in prostate-specific antigen (PSA) levels. The response is particularly
pronounced in patients with activating AR-LBD mutations.[5][6]

Table 4: PSA Response (=50% decline) in the CYPIDES Trial[5][6]

Patient Cohort Phase 1 Phase 2a
AR LBD Mutation-Positive 73.7% (14 of 19) 53.3% (24 of 45)
AR Wild-Type 8.7% (2 of 23) -

The most common treatment-related adverse event is adrenal insufficiency, which is an
expected consequence of the drug's mechanism and is managed with glucocorticoid and
mineralocorticoid replacement therapy.[5]

Experimental Protocols
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The following protocols are based on the methodologies described for the CYPIDES
(NCT03436485) clinical trial.[5][6]

Clinical Trial Protocol (Phase 1/2 CYPIDES)

Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and
preliminary efficacy of ODM-208 in patients with progressive mCRPC.[6][7]

Patient Population: Adult males with histologically confirmed prostate adenocarcinoma,
metastatic castration-resistant disease (serum testosterone < 50 ng/dL), and prior treatment
with at least one AR pathway inhibitor and at least one taxane-based chemotherapy.[7]

Study Design:

o Phase 1: Open-label, 3+3 dose-escalation and de-escalation design. Doses ranged from
10 to 150 mg/day. The recommended Phase 2 dose (RP2D) was determined to be 5 mg
twice daily.[2][5]

o Phase 2: Open-label, single-arm expansion at the RP2D, enrolling patients with activating
AR-LBD mutations.[5]

Treatment Regimen:

o

Administer ODM-208 orally at the specified dose (e.g., 5 mg twice daily).

o Concurrently administer glucocorticoid replacement therapy (e.g., dexamethasone 1 mg
daily) and mineralocorticoid replacement therapy (e.g., fludrocortisone 0.1 mg daily) to
manage adrenal insufficiency.[5]

o Continue ongoing androgen deprivation therapy (ADT) with a GnRH analogue or
antagonist.[6]

o Continue treatment until disease progression or unacceptable toxicity.[8]
Assessments:

o Safety: Monitor for adverse events, with a focus on signs of adrenal insufficiency.
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o Pharmacokinetics: Collect serial blood samples at specified time points to determine
plasma concentrations of ODM-208.

o Pharmacodynamics: Collect blood samples to measure serum levels of testosterone and
other steroid hormones at baseline and during treatment.

o Efficacy: Monitor PSA levels every 3-4 weeks. Perform radiographic imaging (CT and bone
scans) at baseline and regular intervals to assess tumor response according to RECIST
criteria.

o Biomarker Analysis: Use a cell-free DNA assay (e.g., Guardant360) to determine AR-LBD
mutation status from blood samples.[9]

Pharmacokinetic Analysis Protocol

o Objective: To determine the pharmacokinetic parameters of ODM-208 in patient plasma.
o Methodology:

o Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes at pre-
defined time points before and after drug administration.

o Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples
frozen at -70°C or below until analysis.

o Bioanalysis:

» Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method to quantify the concentration of ODM-208 in plasma samples.[4]

» Note: Specific assay parameters such as the LC column, mobile phases, gradient, and
mass spectrometer settings are not detailed in the available literature but would require
standard validation procedures for accuracy, precision, linearity, and stability.

o Data Analysis:

» Calculate pharmacokinetic parameters using a noncompartmental analysis method.[4]
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» Key parameters to calculate include Cmax, Tmax, AUC, and elimination half-life (t1/2).
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Caption: Mechanism of action of ODM-208 in blocking steroid biosynthesis.

Experimental Workflow Diagram
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Caption: Workflow for the CYPIDES clinical trial of ODM-208.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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